![molecular formula C36H16F22IrN4P-3 B15287095 ([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 is a cyclometalated iridium(III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the reaction of iridium precursors with ligands such as 5,5’-bis(trifluoromethyl)-2,2’-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction is typically carried out under controlled conditions, often involving heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment such as photoreactors may be employed to facilitate the photocatalytic processes .
Analyse Chemischer Reaktionen
Types of Reactions
[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The complex can be involved in substitution reactions, where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylsulfonylacetamides for alkene aminoarylation and other bifunctional reagents. Conditions often involve the use of visible light to activate the photocatalyst, with specific wavelengths such as 460 nm being effective .
Major Products
The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
[Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 has a wide range of scientific research applications, including:
Chemistry: Used as a photocatalyst in organic transformations, enabling the synthesis of complex molecules.
Medicine: Investigated for its potential use in photodynamic therapy and other medical applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 involves the absorption of visible light, which activates the iridium complex. This activation facilitates electron transfer processes, enabling the compound to participate in various chemical reactions. The molecular targets and pathways involved include proton-coupled electron transfer and other photochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclometalated iridium(III) complexes such as:
- (Ir[dF(CF3)ppy]2(dtbpy))PF6
- [Ir(dFCF3ppy)2-(5,5’-dCF3bpy)]PF6
Uniqueness
What sets [Ir(dF(CF3ppy)2)(5,5’-CF3-bpy)]PF6 apart is its high efficiency in visible-light mediated photocatalytic reactions and its ability to facilitate remote C-H bond alkylation and alkene aminoarylation. This makes it a valuable tool in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C36H16F22IrN4P-3 |
|---|---|
Molekulargewicht |
1145.7 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H5F5N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1; |
InChI-Schlüssel |
SINUCIVVYWOEPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
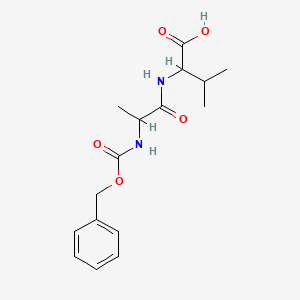
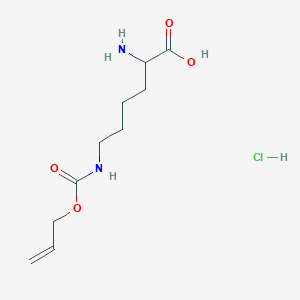


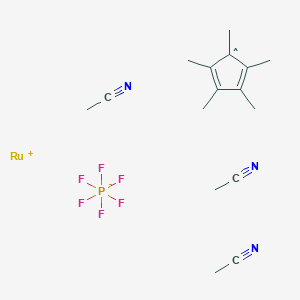
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
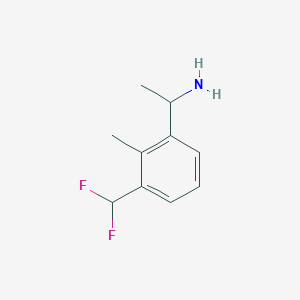
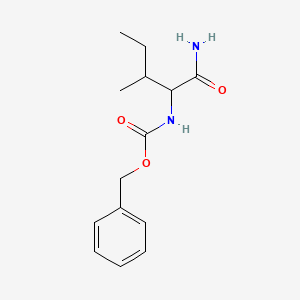
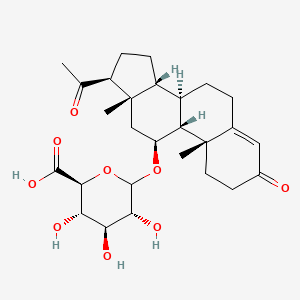
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

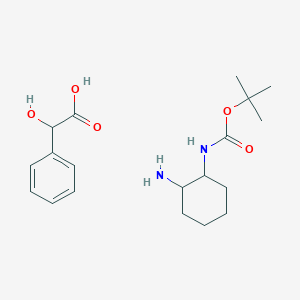
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
